4-(Bromomethyl)phenoxyacetic acid

Descripción

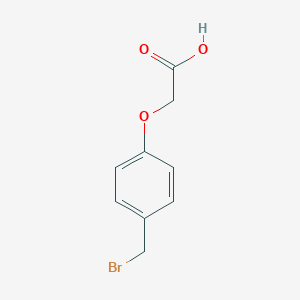

4-(Bromomethyl)phenoxyacetic acid is a brominated derivative of phenoxyacetic acid, characterized by a bromomethyl (-CH$2$Br) substituent at the para position of the phenyl ring. Its molecular formula is C$9$H$9$BrO$3$, with a molecular weight of 245.07 g/mol . Structurally, the compound consists of a phenoxy group linked to an acetic acid moiety, where the bromine atom is attached to the methyl group on the aromatic ring. This configuration imparts unique reactivity, particularly in alkylation reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates .

The bromomethyl group enhances lipophilicity compared to non-halogenated analogs, influencing solubility and bioavailability .

Propiedades

IUPAC Name |

2-[4-(bromomethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFFWUSSQYARLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426686 | |

| Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126771-41-3 | |

| Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)phenoxyacetic acid typically involves the bromination of phenoxyacetic acid. One common method is the bromination of phenoxyacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)phenoxyacetic acid undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: The major product is the corresponding methyl derivative.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-BMPAA features a bromomethyl group (-CH₂Br) and a carboxylic acid group (-COOH) attached to a phenoxyacetic acid backbone. This unique structure enables diverse chemical reactivity, making it a valuable building block in organic synthesis. The compound's formula is , with a CAS number of 126771-41-3.

Synthesis of Pharmaceutical Compounds

4-BMPAA serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, tailoring compounds for specific therapeutic targets .

Drug Delivery Systems

The compound is utilized in formulating drug delivery systems that enhance the bioavailability of therapeutic agents. Its structural characteristics facilitate the development of systems that improve the effectiveness of treatments by ensuring better absorption and distribution within biological systems .

Biochemical Research

In biochemical assays, 4-BMPAA is employed to study enzyme interactions and metabolic pathways. Research has demonstrated that modifications at the para position significantly influence its biological activity, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory therapies .

Agricultural Chemistry

4-BMPAA is also recognized for its role as an intermediate in synthesizing herbicides and plant growth regulators. Its structural properties allow it to be modified into various derivatives that can enhance agricultural productivity by targeting specific biological pathways in plants .

Material Science

In material science, 4-BMPAA is used to develop advanced materials, including polymers and coatings that require specific chemical properties for enhanced performance. Its reactivity enables the creation of materials with tailored attributes suitable for various industrial applications .

Case Study 1: Anti-inflammatory Drug Development

A study investigated the efficacy of phenoxyacetic acid derivatives, including those synthesized from 4-BMPAA, in inhibiting COX enzymes. Results indicated that bromine substitution at the para position significantly enhanced inhibitory potency compared to unsubstituted analogs, highlighting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Herbicide Synthesis

Research on the synthesis of herbicides from 4-BMPAA derivatives showed promising results in controlling weed growth while minimizing environmental impact. The modifications allowed for selective action against target species, demonstrating the compound's versatility in agricultural applications .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Nitrophenoxyacetic acid | Phenoxyacetic acid derivative | Contains a nitro group which may affect reactivity |

| 4-Methylphenoxyacetic acid | Phenoxyacetic acid derivative | Methyl substitution may alter biological activity |

| 2,4-Dichlorophenoxyacetic acid | Chlorinated phenoxyacetic derivative | Known herbicide; significant agricultural application |

| 4-Chlorophenoxyacetic acid | Chlorinated phenoxyacetic derivative | Used in agriculture; similar reactivity profile |

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)phenoxyacetic acid involves its reactivity as a bromomethylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in biochemical assays and organic synthesis. The compound can also interact with enzymes and other biological molecules, making it useful in the study of enzyme mechanisms and drug development .

Comparación Con Compuestos Similares

Structural and Functional Differences

Key structural variations among phenoxyacetic acid derivatives lie in their substituents, which dictate chemical behavior and applications. Below is a comparative analysis:

Key Observations :

Analytical Methodologies

Detection methods for phenoxyacetic acids vary based on substituent chemistry:

Bromine Impact: Brominated analogs like this compound may exhibit lower LODs in electrochemical assays due to bromine’s redox activity .

Actividad Biológica

4-(Bromomethyl)phenoxyacetic acid (4-BMPAA) is an organic compound characterized by the presence of both a bromomethyl group and a carboxylic acid group attached to a phenoxyacetic acid backbone. This unique structure allows for significant biological activity, particularly in the realms of anti-inflammatory and antibacterial properties. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activities associated with 4-BMPAA.

Chemical Structure and Properties

The molecular formula of 4-BMPAA is C₉H₉BrO₃, and it features two key functional groups:

- Bromomethyl group (-CH₂Br) : Enhances nucleophilic substitution reactions.

- Carboxylic acid group (-COOH) : Facilitates various coupling reactions.

These functional groups contribute to the compound's versatility in synthetic applications and biological interactions.

Anti-inflammatory Activity

Research indicates that derivatives of phenoxyacetic acids, including 4-BMPAA, exhibit significant anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways.

- Mechanism of Action : The bromine substitution at the para position enhances binding affinity and inhibitory potency against COX enzymes. Studies have shown that compounds with this modification demonstrate improved anti-inflammatory effects compared to their unsubstituted analogs.

Table 1: Inhibitory Potency of 4-BMPAA Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 4-BMPAA | 9.03 ± 0.15 | 0.08 ± 0.01 | High |

| Mefenamic Acid | 29.9 ± 0.09 | 1.98 ± 0.02 | Low |

| Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | Very High |

This table illustrates the enhanced inhibitory potency of 4-BMPAA compared to established anti-inflammatory drugs.

Antibacterial Activity

4-BMPAA has also been evaluated for its antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Case Study : A series of azomethine derivatives synthesized from phenoxyacetic acids showed promising antibacterial activity comparable to standard antibiotics like Ciprofloxacin .

Table 2: Antibacterial Efficacy of Phenoxyacetic Acid Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-BMPAA | S. aureus | 20 |

| Ciprofloxacin | S. aureus | 22 |

| Azomethine Derivative A | E. coli | 18 |

| Azomethine Derivative B | E. coli | 17 |

The data indicates that while not the most potent, 4-BMPAA demonstrates significant antibacterial activity that warrants further investigation.

Structure-Activity Relationship (SAR)

The structural modifications in phenoxyacetic acid derivatives significantly influence their biological activities. The introduction of halogen substituents, particularly bromine, has been linked to enhanced interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-(Bromomethyl)phenoxyacetic acid, and how are critical intermediates characterized?

- Methodological Answer : The compound is synthesized via regioselective bromination of precursor phenoxyacetic acid derivatives. For example, bromine (Br₂) in acetic acid under controlled temperature (room temperature to 60°C) is a common method for introducing bromine at the methyl position . Key intermediates are purified via recrystallization (e.g., using methanol) and characterized using 1H/13C NMR to confirm substitution patterns and melting point analysis (reported range: 157–161°C) . Purity is validated by GC (>98%) and neutralization titration .

Q. How can researchers confirm the structural integrity of this compound in solution-phase reactions?

- Methodological Answer : Use FT-IR spectroscopy to identify functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding motifs (e.g., centrosymmetric R₂²(8) dimers observed in related brominated phenylacetic acids) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (expected m/z for C₉H₉BrO₃: ~256.97) .

Advanced Research Questions

Q. What electronic and steric factors govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom’s electron-withdrawing nature increases the electrophilicity of the adjacent methyl group, favoring SN2 mechanisms. Computational studies (e.g., DFT calculations ) can quantify charge distribution and transition-state geometries. Experimentally, reactivity is tested using nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF) at 50–80°C. Monitor reaction progress via TLC or HPLC and compare yields under varying conditions (e.g., base strength, solvent polarity) .

Q. How do substituent effects influence the solid-state packing and hydrogen-bonding networks of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals that electron-withdrawing substituents (e.g., Br) distort phenyl ring angles (e.g., C-C-C angles expand to ~121.5°) and influence packing. Hydrogen-bonding motifs (e.g., carboxylic acid dimers) are analyzed using Mercury software to identify R₂²(8) motifs. Compare with analogs (e.g., 4-chloro or 4-fluoro derivatives) to assess halogen impact on lattice stability .

Q. What strategies mitigate conflicting data in reported melting points or solubility profiles for this compound?

- Methodological Answer : Discrepancies (e.g., melting points ranging 156–162°C vs. 114–117°C in older studies) arise from purity or polymorphic forms. Address by:

Q. Can this compound serve as a precursor in natural product synthesis?

- Methodological Answer : Yes, it is a key intermediate in synthesizing combretastatin analogs (antimitotic agents) via Perkin condensation with aryl aldehydes. Optimize reaction conditions (e.g., acetic anhydride, sodium acetate) to achieve high regioselectivity. Purify products via column chromatography (silica gel, ethyl acetate/hexane) and validate using NOESY NMR to confirm stereochemistry .

Methodological & Safety Considerations

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential lachrymatory bromine release.

- Quench excess bromine with sodium thiosulfate post-reaction.

- Store in amber vials at 2–8°C to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.